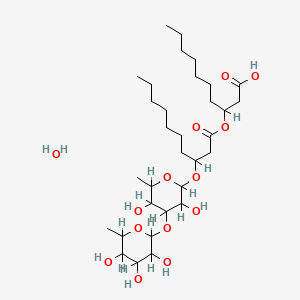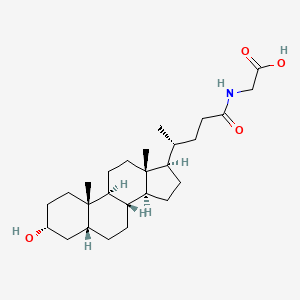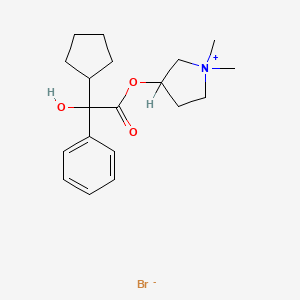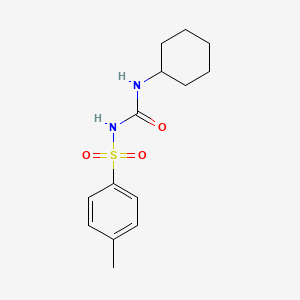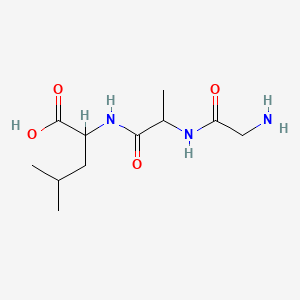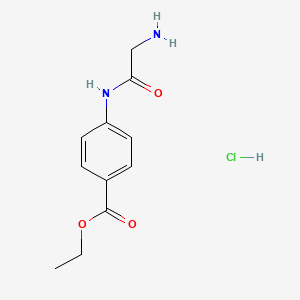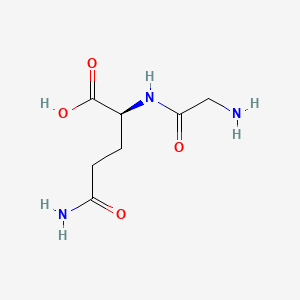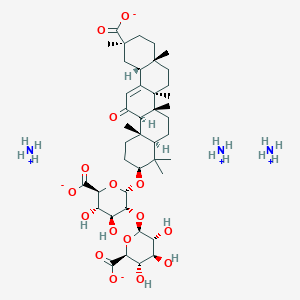
Gossypol-Essigsäure
Übersicht
Beschreibung
AT101, also known as R-(-)-gossypol acetic acid, is a naturally occurring polyphenolic compound derived from the cotton plant. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in cancer treatment. AT101 functions as a small molecule inhibitor of anti-apoptotic Bcl-2 family proteins, which play a crucial role in regulating cell death and survival .
Wissenschaftliche Forschungsanwendungen
Chemie: AT101 wird als Modellverbindung verwendet, um die Wechselwirkungen von polyphenolischen Verbindungen mit biologischen Molekülen zu untersuchen.
Biologie: In der biologischen Forschung wird AT101 verwendet, um die Mechanismen von Apoptose und Zellüberleben zu untersuchen.
Medizin: AT101 hat sich als vielversprechendes Antitumormittel erwiesen, insbesondere bei der Behandlung von Prostatakrebs, nicht-kleinzelligem Lungenkrebs und Kopf- und Halskrebs.
Industrie: AT101 wird bei der Entwicklung neuer Therapeutika und Arzneimittelverabreichungssysteme eingesetzt.
Wirkmechanismus
AT101 übt seine Wirkungen aus, indem es die anti-apoptotischen Funktionen von Bcl-2-Familienproteinen hemmt. Diese Proteine werden in Krebszellen oft überexprimiert, was zu einem erhöhten Zellüberleben und einer Resistenz gegenüber Therapie führt. Durch die Bindung an das BH3-Motiv dieser Proteine stört AT101 ihre Funktion, was zur Aktivierung des intrinsischen apoptotischen Wegs führt. Dies führt zur Induktion von programmiertem Zelltod in Krebszellen. Zusätzlich wurde gezeigt, dass AT101 DNA-Schäden verursacht, was zu seinen Antitumorwirkungen beiträgt .
Wirkmechanismus
Target of Action
Gossypol acetic acid (GA) primarily targets the Bcl-2 family of anti-apoptotic proteins . These proteins play a crucial role in regulating cell death and survival, making them significant targets in cancer therapy. GA also targets the essential cell division protein FtsZ , which is vital for bacterial cell division .
Mode of Action
GA interacts with its targets in a way that promotes apoptosis, or programmed cell death. It inhibits the Bcl-2 family of anti-apoptotic proteins, thereby promoting apoptosis in tumor cells . In bacteria, GA interferes with the assembly of the cell division FtsZ ring, inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
GA affects various biochemical pathways. It induces apoptosis by inhibiting the Bcl-2 family of proteins . It also impacts cell cycle regulation by targeting kinases involved in this process . In bacteria, GA affects cell division by interfering with the assembly of the FtsZ ring .
Pharmacokinetics
The pharmacokinetics of GA are still under investigation. It has been noted that GA has a narrow therapeutic range of doses . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GA and their impact on its bioavailability.
Result of Action
The action of GA results in significant molecular and cellular effects. In cancer cells, GA promotes apoptosis, leading to cell death . In bacteria, GA inhibits cell division, thereby inhibiting bacterial growth . GA also has antimicrobial properties against Gram-positive bacteria .
Action Environment
The action, efficacy, and stability of GA can be influenced by various environmental factors. For instance, GA can inhibit the growth of Gram-negative bacteria when the outer membrane is permeabilized by Polymyxin B nonapeptide
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Gossypol acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to Bcl-xL and Bcl-2 proteins with inhibition constants (K_i) of 0.5-0.6 μM and 0.2-0.3 mM, respectively . These interactions inhibit the anti-apoptotic functions of these proteins, promoting apoptosis in cancer cells. Additionally, gossypol acetic acid inhibits dehydrogenase enzymes such as lactate dehydrogenase and NAD-linked enzymes .
Cellular Effects
Gossypol acetic acid exerts multiple effects on various cell types and cellular processes. It induces apoptosis in tumor cells by inhibiting the Bcl-2 family of proteins . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, gossypol acetic acid has been shown to interfere with the assembly of the cell division protein FtsZ in bacteria, inhibiting cell division . In macrophages, it increases the production of reactive oxygen species, upregulates the expression of caspases 3 and 9, and decreases mitochondrial membrane potential, leading to apoptosis .
Molecular Mechanism
The molecular mechanism of gossypol acetic acid involves several pathways. It promotes apoptosis by binding to and inhibiting the Bcl-2 family of proteins . This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Gossypol acetic acid also induces oxidative stress by generating reactive oxygen species and causing DNA damage . Additionally, it inhibits the GTPase activity of the cell division protein FtsZ, blocking bacterial cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gossypol acetic acid change over time. It has been observed to be stable under various conditions, but its long-term effects on cellular function can vary. For example, in cancer clinical trials, gossypol acetic acid (AT-101) has shown promise as an anticancer agent with manageable toxicity profiles
Dosage Effects in Animal Models
The effects of gossypol acetic acid vary with different dosages in animal models. At low doses, it has been found to be well-tolerated, while higher doses can lead to toxicity. For instance, in mice, gossypol acetic acid decreased the total number of lymphocytes in the thymus and mesenteric lymph nodes at higher doses . Additionally, different in vivo animal models have confirmed its antifertility effects, with varying degrees of efficacy depending on the dosage .
Metabolic Pathways
Gossypol acetic acid is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and NAD-linked enzymes, affecting metabolic flux and metabolite levels . Its metabolism in the body leads to the formation of various metabolites that can have different biological activities. For example, gossypol acetic acid has been shown to inhibit the proliferation of cancer cells by targeting kinases involved in cell cycle regulation .
Transport and Distribution
Gossypol acetic acid is transported and distributed within cells and tissues through various mechanisms. It can permeate cell membranes and interact with transporters and binding proteins. In macrophages, it increases the production of reactive oxygen species and induces DNA damage . Its distribution within the body can affect its localization and accumulation, influencing its biological activity.
Subcellular Localization
The subcellular localization of gossypol acetic acid plays a crucial role in its activity and function. It has been shown to localize to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . Additionally, it can interfere with the assembly of the cell division protein FtsZ in bacteria, affecting cell division
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
AT101 wird aus Gossypol synthetisiert, einer natürlich vorkommenden Verbindung, die in Baumwollsamen gefunden wird. Der Syntheseweg umfasst die Isolierung von Gossypol, gefolgt von seiner Umwandlung in das R-(-)-Enantiomer, das anschließend acetyliert wird, um AT101 zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Umwandlungs- und Acetylierungsprozesse zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von AT101 umfasst die großtechnische Extraktion von Gossypol aus Baumwollsamen, gefolgt von seiner Reinigung und chemischen Modifikation, um das gewünschte Enantiomer zu erhalten. Der Prozess ist so optimiert, dass eine hohe Ausbeute und Reinheit des Endprodukts erzielt wird, was es für pharmazeutische Anwendungen geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AT101 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine biologische Aktivität und therapeutische Anwendungen unerlässlich.
Häufige Reagenzien und Bedingungen
Oxidation: AT101 kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von AT101 kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Substitutionsreaktionen mit AT101 erfordern häufig nucleophile oder elektrophile Reagenzien, abhängig von der gewünschten Modifikation.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von AT101, die unterschiedliche biologische Aktivitäten und therapeutische Potenziale aufweisen können. Diese Derivate werden oft untersucht, um die Wirksamkeit zu verbessern und die Toxizität der Ausgangssubstanz zu reduzieren .
Vergleich Mit ähnlichen Verbindungen
AT101 ist unter ähnlichen Verbindungen einzigartig aufgrund seines spezifischen Wirkmechanismus und seines therapeutischen Potenzials. Einige ähnliche Verbindungen umfassen:
Gossypol: Die Ausgangssubstanz von AT101, die ebenfalls Antitumoreigenschaften aufweist, jedoch mit unterschiedlichen Wirkungs- und Toxizitätsprofilen.
ABT-737: Ein weiterer kleiner Molekülinhibitor von Bcl-2-Familienproteinen, jedoch mit unterschiedlicher Bindungsaffinität und Wirkungsspektrum.
Navitoclax: Ein Bcl-2-Inhibitor, der in der Krebstherapie eingesetzt wird, ähnlich wie AT101, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften und klinischen Anwendungen
AT101 zeichnet sich durch seine Fähigkeit aus, die Wirkungen von Chemotherapie und Strahlentherapie zu verstärken, was es zu einer wertvollen Ergänzung von Krebsbehandlungsschemata macht .
Eigenschaften
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



